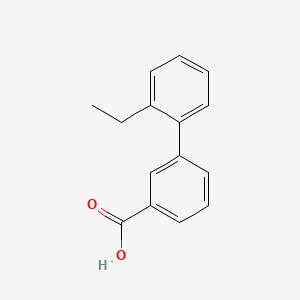

2'-Ethylbiphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It belongs to the class of biphenyl carboxylic acids and is characterized by a biphenyl structure with an ethyl group at the 2’ position and a carboxylic acid group at the 3 position. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethylbiphenyl-3-carboxylic acid typically involves the Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbiphenyl is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield 2’-Ethylbiphenyl-3-carboxylic acid .

Industrial Production Methods: Industrial production of 2’-Ethylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Aplicaciones Científicas De Investigación

2’-Ethylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The specific mechanism of action of 2’-Ethylbiphenyl-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparación Con Compuestos Similares

Biphenyl-3-carboxylic acid: Lacks the ethyl group at the 2’ position.

2’-Methylbiphenyl-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 2’ position.

2’-Ethylbiphenyl-4-carboxylic acid: The carboxylic acid group is at the 4 position instead of the 3 position.

Uniqueness: 2’-Ethylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the ethyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .

Actividad Biológica

2'-Ethylbiphenyl-3-carboxylic acid (CAS Number: 1215206-42-0) is a biphenyl derivative that has garnered interest in the scientific community due to its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, as well as its interactions with various biological molecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14O2

- Molecular Weight : 230.27 g/mol

- IUPAC Name : 2'-ethyl-3-carboxybiphenyl

Target Interactions

The carboxylic acid functional group in this compound allows it to interact with various biomolecules, including proteins and enzymes. The ability to donate protons facilitates hydrogen bonding, which is crucial for binding interactions with specific targets such as cytochrome P450 enzymes, involved in drug metabolism and detoxification processes.

Cellular Effects

This compound influences several cellular processes, including:

- Gene Expression : It modulates the activity of transcription factors, leading to alterations in gene expression.

- Metabolic Pathways : It interacts with key metabolic enzymes, affecting cellular metabolism and energy production.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against a panel of bacterial strains, observing significant inhibition zones at varying concentrations.

- Results indicated a dose-dependent response, with higher concentrations yielding greater antimicrobial effects.

-

Evaluation of Anti-inflammatory Effects :

- In a controlled laboratory setting, this compound was administered to cell cultures stimulated with inflammatory agents.

- The compound effectively reduced the secretion of inflammatory markers compared to control groups.

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary with dosage:

- Low Doses : Exhibited beneficial effects such as reduced inflammation and oxidative stress.

- High Doses : Associated with adverse effects including liver toxicity and metabolic disruption. Determining an optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

The metabolism of this compound involves conversion into various metabolites through cytochrome P450-mediated pathways. These metabolites may possess distinct biological activities, influencing pharmacokinetics and pharmacodynamics.

Transport and Distribution

Understanding the transport mechanisms is essential for predicting the bioavailability of this compound. Specific transporters facilitate its distribution within cells and tissues, impacting its therapeutic potential.

Propiedades

IUPAC Name |

3-(2-ethylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOMBQKACCJAHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681771 |

Source

|

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-42-0 |

Source

|

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.